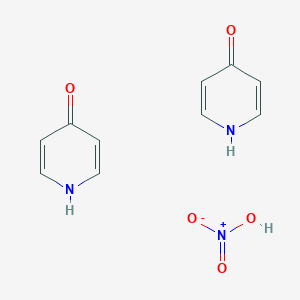

nitric acid;1H-pyridin-4-one

Description

Properties

CAS No. |

149239-42-9 |

|---|---|

Molecular Formula |

C10H11N3O5 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

nitric acid;1H-pyridin-4-one |

InChI |

InChI=1S/2C5H5NO.HNO3/c2*7-5-1-3-6-4-2-5;2-1(3)4/h2*1-4H,(H,6,7);(H,2,3,4) |

InChI Key |

PESOFEWMEKHKFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=CC1=O.C1=CNC=CC1=O.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of 1h Pyridin 4 Onium Nitrate and Nitropyridinones

Methodologies for 1H-Pyridin-4-onium Nitrate (B79036) Synthesis

1H-pyridin-4-onium nitrate is the salt formed from the protonation of the basic nitrogen atom of the 1H-pyridin-4-one ring by nitric acid. Its synthesis is primarily achieved through direct acid-base reactions.

The most straightforward method for preparing 1H-pyridin-4-onium nitrate involves the direct reaction of 1H-pyridin-4-one (or its tautomer, 4-hydroxypyridine) with nitric acid. cdnsciencepub.comgoogle.com In this reaction, the lone pair of electrons on the pyridine (B92270) nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from nitric acid. iust.ac.ir This protonation forms the pyridinium (B92312) cation, with the nitrate ion serving as the counter-ion. A common laboratory procedure involves acidifying a concentrated aqueous solution of 1H-pyridin-4-one with nitric acid to a pH of approximately 1. cdnsciencepub.com The resulting salt, being less soluble under these conditions, precipitates from the solution and can be isolated.

The synthesis of 1H-pyridin-4-onium nitrate is governed by fundamental reaction parameters including stoichiometry, temperature, and pH.

Stoichiometry : For a complete acid-base neutralization, a 1:1 molar ratio of 1H-pyridin-4-one to nitric acid is theoretically required. In practice, a slight excess of nitric acid may be used to ensure complete protonation and to lower the pH, thereby decreasing the solubility of the product and maximizing the yield. cdnsciencepub.com

Temperature and pH : The reaction is typically performed under cooled conditions initially, especially when using concentrated acids, to manage the exothermic nature of the neutralization. The pH is a critical factor for precipitation; adjusting the aqueous solution to an acidic pH of 1 is an effective method for inducing crystallization of the nitrate salt. cdnsciencepub.com Purification via recrystallization is also temperature-dependent, as noted previously.

| Parameter | Condition | Purpose/Effect | Reference |

| Reactants | 1H-Pyridin-4-one, Nitric Acid | Acid-base protonation | cdnsciencepub.com, google.com |

| Solvent | Water (reaction), Ethanol (purification) | Dissolve reactants, facilitate crystallization | cdnsciencepub.com |

| Stoichiometry | ~1:1 molar ratio (or slight excess of acid) | Ensure complete protonation, maximize yield | cdnsciencepub.com |

| pH | ~1 | Induce precipitation of the salt | cdnsciencepub.com |

| Temperature | Cooled during reaction, varied for recrystallization | Control exotherm, leverage temperature-dependent solubility | cdnsciencepub.com |

A summary of typical conditions for the synthesis of 1H-pyridin-4-onium nitrate.

Synthetic Strategies for Nitropyridinone Derivatives via Nitric Acid

The introduction of a nitro group onto the pyridinone ring requires more forceful conditions than simple salt formation and proceeds via an electrophilic aromatic substitution mechanism.

Direct nitration of the 1H-pyridin-4-one ring is challenging due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring towards electrophilic attack. kochi-tech.ac.jp This deactivation is further intensified under the highly acidic conditions required for nitration, as the ring nitrogen becomes protonated. researchgate.net To overcome this, potent nitrating agents are necessary. A documented method involves treating the pre-formed 4-hydroxypyridine (B47283) nitrate salt with a mixture of fuming nitric acid and fuming sulfuric acid (oleum). google.com The combination of these strong acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is capable of attacking the deactivated ring system. The reaction often requires heating to proceed at a reasonable rate. google.com

The position of nitration on the 1H-pyridin-4-one ring is directed by the existing substituent, which in this case is the oxo/hydroxy group at the C4 position. This group is an activating, ortho, para-director. Since the para position is occupied, it directs the incoming electrophile (the nitronium ion) to the ortho positions, which are C3 and C5.

Research documented in patent literature demonstrates this regioselectivity clearly. google.com

The nitration of 4-hydroxypyridine nitrate with fuming nitric and sulfuric acids yields 3-nitro-4-pyridinol. google.com

If the reaction conditions are sufficiently harsh or prolonged, a second nitration can occur at the other ortho position (C5), leading to the formation of 3,5-dinitro-4-hydroxypyridine. google.com

The control of positional isomers is therefore a function of the reaction stoichiometry and conditions. Milder conditions or controlled addition of the nitrating agent can favor the mono-nitrated product, while more extreme conditions (higher temperatures, longer reaction times, or a greater excess of the nitrating agent) promote dinitration. google.com This is further illustrated by the nitration of substituted 4-hydroxypyridines. For example, starting with 2,6-dimethyl-4-hydroxypyridine (B130123) nitrate and heating it with fuming nitric and sulfuric acids results in the formation of 2,6-dimethyl-3,5-dinitro-4-pyridinol, where both available ortho positions are nitrated. google.com

| Substrate | Nitrating Agent | Conditions | Product(s) | Reference |

| 4-Hydroxypyridine Nitrate | Fuming HNO₃, 20% Oleum (B3057394) | Ice bath, then stir | 3-Nitro-4-pyridinol | google.com |

| 4-Hydroxypyridine Nitrate | Fuming HNO₃, Fuming H₂SO₄ | Not specified | 3-Nitro-4-hydroxypyridine, 3,5-Dinitro-4-hydroxypyridine | google.com |

| 2-Bromo-4-hydroxypyridine | Conc. HNO₃, Conc. H₂SO₄ | <25°C, then 50°C overnight | 2-Bromo-3-nitro-4-pyridinol | google.com |

| 2,6-Dimethyl-4-hydroxypyridine Nitrate | Fuming HNO₃, Conc. H₂SO₄ | 90°C, 3 hours | 2,6-Dimethyl-3,5-dinitro-4-pyridinol | google.com |

A summary of direct nitration reactions and their resulting positional isomers.

Direct Nitration of 1H-Pyridin-4-one

Use of Mixed Acids and Other Nitrating Reagents (e.g., Fuming Nitric Acid, Nitronium Ion Sources)

The direct nitration of pyridinones is commonly achieved using strong nitrating agents. A mixture of concentrated or fuming nitric acid with concentrated sulfuric acid, often referred to as "mixed acid," is a conventional method for generating the highly electrophilic nitronium ion (NO₂⁺), the active species in this type of aromatic substitution. wikipedia.org

Research has demonstrated the efficacy of these harsh conditions for producing nitropyridinones. For instance, 4-pyridone can be converted to 3,5-dinitro-4-pyridinol by treatment with fuming nitric acid and concentrated sulfuric acid, followed by heating. google.com Similarly, starting with 4-hydroxypyridine nitrate, the use of 20% oleum (fuming sulfuric acid) and fuming nitric acid yields 3-nitro-4-pyridinol. google.com The nitration of substituted pyridinones, such as the nitrate salt of 2,6-dimethyl-4-hydroxypyridine, also proceeds using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,6-dimethyl-3,5-dinitro-4-pyridinol. google.com

Beyond mixed acids, other sources of the nitronium ion are employed. Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful, isolable nitrating agent that can effect nitration without the need for a strong protic acid co-reagent. iust.ac.ir This allows for nitration under non-acidic conditions, which can be advantageous for sensitive substrates. iust.ac.ir The reaction of pyridine with nitronium tetrafluoroborate leads to the formation of N-nitropyridinium tetrafluoroborate, a stable salt that can act as a nitrating agent itself. iust.ac.iracs.org

The table below summarizes various direct nitration reactions using these powerful reagents.

| Starting Material | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| 4-Pyridone | Fuming Nitric Acid, Concentrated Sulfuric Acid | Cautiously warmed to 125°C, overnight | 3,5-Dinitro-4-pyridinol | google.com |

| 4-Hydroxypyridine Nitrate | 20% Oleum, Fuming Nitric Acid | Heated on a steam bath to boiling, ~60 minutes | 3-Nitro-4-pyridinol | google.com |

| 2,6-Dimethyl-4-hydroxypyridine Nitrate Salt | Fuming Nitric Acid, Concentrated Sulfuric Acid | Heated on a steam bath at 90°C, 3 hours | 2,6-Dimethyl-3,5-dinitro-4-pyridinol | google.com |

| 3-Methylpyridine-1-oxide | Concentrated Sulfuric Acid, Fuming Nitric Acid | Heated at 100-105°C, 2 hours | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |

| Pyridine-N-oxide | Fuming Nitric Acid, Concentrated Sulfuric Acid | Heated to 125-130°C, 3 hours | 4-Nitropyridine-N-oxide | oc-praktikum.de |

Indirect Nitration Approaches Involving Pyridinone Precursors

Indirect routes to nitropyridinones often involve the nitration of a pyridine derivative, which is subsequently converted to the target pyridone. A common strategy is the nitration of pyridine-N-oxides. The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and can be removed or rearranged later in the synthetic sequence.

A well-established example is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine-N-oxide. oc-praktikum.de This intermediate is a versatile precursor. For example, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide can be hydrogenated using a platinum catalyst to give 2-chloro-5-methyl-4-pyridinamine, which is then converted to 4-amino-5-methyl-1H-pyridin-2(1H)-one, an intermediate for the drug Finerenone. google.com Another approach involves treating 4-nitropyridine (B72724) N-oxide with acetic anhydride (B1165640) to yield 3-nitro-4-hydroxypyridine N-oxide. google.com

Another indirect method involves the formation of an N-nitropyridinium ion from pyridine and dinitrogen pentoxide (N₂O₅). This intermediate can then react with a nucleophile like sulfur dioxide or sulfite, leading to the formation of a 1,2-dihydropyridine, which rearranges to yield 3-nitropyridine. iust.ac.irresearchgate.net This nitrated pyridine can then potentially be converted to a nitropyridone through subsequent steps. Palladium-catalyzed C-H nitration using tert-butyl nitrite (B80452) as a radical precursor has also been reported for substrates containing a pyridinone directing group. rsc.org

Reaction Kinetic Studies of Nitration Processes

Kinetic studies of pyridone nitration have provided crucial insights into the reaction mechanisms. A key finding is that the reacting species can be either the neutral pyridone (the free base) or its protonated form (the conjugate acid), depending on the acidity of the reaction medium. rsc.orgcdnsciencepub.com

For 4-pyridone, kinetic studies have shown that nitration generally occurs on the free-base species. rsc.org However, at high acidities, the reaction proceeds through the conjugate acid. rsc.orgcdnsciencepub.com This dual reactivity complicates the kinetic analysis but offers a more complete picture of the substitution mechanism. The nitration of 2-pyridone also exhibits complex behavior; it yields predominantly the 3-nitro derivative in low acidity media and the 5-nitro derivative at high acidity, although both reactions are understood to occur on the free base species. rsc.org These studies help in optimizing reaction conditions to achieve desired regioselectivity and yield. Comparing the rates of nitration with calculated encounter rates (the maximum possible rate at which molecules can diffuse together in solution) can help distinguish whether the free base or the conjugate acid is the reacting species. rushim.ru

Green Chemistry Approaches and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, efforts are underway to develop more environmentally benign and sustainable methods for the synthesis of nitropyridinones. pjoes.comscienceinschool.org These approaches aim to reduce hazardous waste, minimize energy consumption, and utilize safer reagents and solvents. matanginicollege.ac.inrsc.org

One promising strategy is the development of bench-stable, recyclable organic nitrating reagents. N-nitrosaccharin has been introduced as a controllable source of the nitronium ion, enabling the mild and practical nitration of arenes and heteroarenes with excellent functional group tolerance, offering a safer alternative to harsh mixed acids. nih.gov Similarly, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful N-nitro-type reagent that can be used for scalable nitration, with the pyrazole (B372694) moiety being recoverable and recyclable. nih.gov

The use of catalysts is another cornerstone of green chemistry. Bismuth(III) nitrate pentahydrate has been used as an effective Lewis acid catalyst in various organic reactions, including aromatic nitration, and is noted for its low toxicity and ease of handling. scirp.org Heterogeneous photocatalysis, such as using copper anchored on phosphorus-doped graphitic carbon nitride (Cu/P-CN), represents a modern, sustainable approach for related syntheses, such as for N-arylpyridin-2-amines, and suggests potential for future green nitration methods. rsc.org

Advanced Structural Elucidation and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis of 1H-Pyridin-4-onium Nitrate (B79036) Salts and Nitrated Derivatives

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. This technique has been instrumental in characterizing the salts formed between 1H-pyridin-4-one and nitric acid, as well as their nitrated analogues.

The reaction of 1H-pyridin-4-one with nitric acid results in the formation of a salt, where the pyridine (B92270) nitrogen is protonated, giving rise to the 1H-pyridin-4-onium cation, also known as the 4-hydroxypyridinium cation. The nitrate anion serves as the counter-ion.

Crystallographic studies of various pyridinium (B92312) nitrate salts reveal detailed information about their unit cell parameters and space groups. For instance, the crystal structure of 4-(nitroamino)pyridinium nitrate has been determined to be monoclinic, belonging to the space group P12i/c1. researchgate.net Similarly, a dinitrate salt of a more complex pyridinium derivative, 4,4′-[(1,3,5,7-tetraoxo-1,3,3a,4,4a,5,7,7a,8,8a-decahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6-diyl)bis(methylene)]bis(pyridin-1-ium) dinitrate, crystallizes in the monoclinic space group P 21 /c. iucr.org Another example is a silver(I) complex with 4-pyridone and nitrate, catena-Poly[[(nitrato-κ2O,O′)silver(I)]-μ3-4-pyridone-κ3O:O:O], which also crystallizes in a monoclinic system with the space group C 2/c. iucr.org

These studies confirm the protonation at the pyridine nitrogen, a key feature of the interaction between 1H-pyridin-4-one and a strong acid like nitric acid. The specific geometric parameters, such as bond lengths and angles within the protonated pyridinone ring, provide a quantitative measure of the electronic redistribution upon salt formation.

Table 1: Selected Crystallographic Data for Pyridinium Nitrate Salts and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| 4-(Nitroamino)pyridinium nitrate researchgate.net | C₅H₆N₄O₅ | Monoclinic | P12i/c1 | 7.724(1) | 8.698(1) | 11.621(1) | 92.74(1) | 4 |

| 4,4'-[...]-bis(pyridin-1-ium) dinitrate iucr.org | C₂₄H₂₂N₄O₄²⁺·2NO₃⁻ | Monoclinic | P 2₁ /c | 13.0706(6) | 14.3587(5) | 12.9893(5) | 104.861(4) | 4 |

| [Ag(NO₃)(C₅H₅NO)]n iucr.org | [Ag(NO₃)(C₅H₅NO)] | Monoclinic | C 2/c | 19.3509(7) | 3.6232(1) | 21.2600(8) | 102.174(2) | 8 |

The primary hydrogen bond donor is the protonated pyridine nitrogen (N⁺-H). This group readily forms strong hydrogen bonds with the oxygen atoms of the nitrate anions. iucr.org For example, in the crystal structure of 4,4′-[(...)]bis(pyridin-1-ium) dinitrate, each nitrate anion is linked to a protonated pyridine ring via N—H···O hydrogen bonds. iucr.org In the case of 4-(nitroamino)pyridinium nitrate, the protonated N-atom of the nitroamino group and the pyridine ring nitrogen are involved in strong N-H···O hydrogen bonds with the nitrate anion. researchgate.net

In addition to these primary interactions, weaker C—H···O hydrogen bonds are also frequently observed, where the hydrogen atoms of the pyridinone ring act as donors and the nitrate oxygens as acceptors. researchgate.netiucr.org These interactions contribute to the stability and cohesion of the crystal lattice, often linking the primary hydrogen-bonded motifs into higher-dimensional networks, such as sheets or three-dimensional frameworks. iucr.orgnih.gov The interplay of these various hydrogen bonds dictates the packing of the ions in the crystal, influencing properties like density and stability. acs.orgresearchgate.net

While 1H-pyridin-4-one can exist in tautomeric equilibrium with 4-hydroxypyridine (B47283), structural studies using X-ray crystallography on related systems indicate that the keto-form (pyridinone) is generally favored in the solid state. nih.gov Upon protonation with nitric acid, the positive charge is localized on the nitrogen atom, and the molecule is best described as a 4-hydroxypyridinium cation.

Conformational analysis of more complex derivatives containing the 1H-pyridin-4-onium moiety reveals how the pyridinone ring orients itself with respect to other parts of the molecule. In the dinitrate salt of the U-shaped cation, the two outer pyridine rings are nearly parallel to each other, while they are significantly tilted with respect to the adjacent isoindole dione (B5365651) rings. iucr.org Such conformational preferences are the result of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties. researchgate.netnih.govnih.gov

Spectroscopic Investigations of Molecular Structure and Bonding (Excluding Basic Identification)

Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the vibrational and electronic properties of the molecule, both in the solid state and in solution.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the functional groups and bonding within a molecule. mdpi.com In the context of 1H-pyridin-4-onium nitrate, these techniques can confirm the presence of key functional groups and provide evidence for the intermolecular interactions identified by X-ray diffraction.

The FT-IR and Raman spectra of 1H-pyridin-4-onium nitrate will show characteristic bands for the pyridinone ring, the N-H group, and the nitrate anion. The N-H stretching vibration, typically observed in the region of 3100-3300 cm⁻¹, would be a clear indicator of the protonation of the pyridine nitrogen. The position and shape of this band can be sensitive to the strength of the N-H···O hydrogen bonds.

The nitrate anion (NO₃⁻) has several characteristic vibrational modes. The most prominent Raman peak for nitrate is typically found around 1045-1050 cm⁻¹. buffalostate.edu In FT-IR spectra, the nitrate ion exhibits strong absorptions, notably the asymmetric stretch (ν₃) around 1350-1380 cm⁻¹. researchgate.net The presence and positions of these bands confirm the ionic nature of the compound.

Furthermore, subtle shifts in the vibrational frequencies of the C=O and ring C=C stretching modes of the pyridinone moiety, compared to the free base, can provide information about the changes in electron distribution upon protonation and hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for 1H-Pyridin-4-onium Nitrate

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N⁺-H | Stretching | 3100 - 3300 | FT-IR, Raman |

| C=O | Stretching | 1640 - 1660 | FT-IR, Raman |

| C=C (ring) | Stretching | 1500 - 1600 | FT-IR, Raman |

| NO₃⁻ | Symmetric Stretch (ν₁) | ~1050 | Raman |

| NO₃⁻ | Asymmetric Stretch (ν₃) | 1350 - 1380 | FT-IR |

NMR spectroscopy is an indispensable tool for detailed structural elucidation in solution. ipb.pt For 1H-pyridin-4-onium nitrate, ¹H and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum, the protonation of the pyridine nitrogen leads to a significant downfield shift of the ring proton signals compared to the neutral 1H-pyridin-4-one. This deshielding effect is due to the increased positive charge on the aromatic ring. The N-H proton itself may be observable, though its signal can be broad and its chemical shift dependent on the solvent and concentration.

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign the ¹H and ¹³C signals and to establish through-bond connectivities. For instance, an HMBC experiment would show a correlation between the N-H proton and the adjacent carbon atoms (C2 and C6), providing definitive proof of the site of protonation. Such techniques are crucial for differentiating isomers in more complex nitrated derivatives. bohrium.com

¹⁴N or ¹⁵N NMR spectroscopy could also offer direct insight into the electronic environment of the nitrogen atoms. acs.org The chemical shift of the protonated pyridine nitrogen would be significantly different from that of the unprotonated form, and also distinct from the nitrogen atoms in the nitrate anion. These advanced NMR experiments can provide a detailed picture of the molecular structure and electronic distribution in solution, complementing the solid-state information from X-ray diffraction. acs.org

Advanced Mass Spectrometry for Reaction Product Identification and Mechanistic Intermediate Detection

Advanced mass spectrometry (MS) techniques are indispensable for identifying the products and transient intermediates formed during the reactions of 1H-pyridin-4-one, particularly in nitration processes involving nitric acid. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the precise determination of molecular formulas, facilitating the unambiguous identification of reaction products. acs.org

The reaction of 4-hydroxypyridine nitrate with a nitrating mixture, such as fuming nitric acid and sulfuric acid, can lead to electrophilic aromatic substitution on the pyridine ring. google.com Depending on the reaction conditions, both mono- and di-nitrated products can be formed. google.comresearchgate.net These stable products are readily characterized by mass spectrometry, which confirms their molecular weight and provides fragmentation patterns for structural elucidation.

The table below lists the primary products identified from the nitration of 4-hydroxypyridine.

| Product Name | Molecular Formula | Reaction Conditions | Reference |

|---|---|---|---|

| 3-Nitro-4-hydroxypyridine | C₅H₄N₂O₃ | 4-hydroxypyridine nitrate with fuming H₂SO₄/HNO₃ | google.com |

| 3,5-Dinitro-4-hydroxypyridine | C₅H₃N₃O₅ | 4-hydroxypyridine nitrate with fuming H₂SO₄/HNO₃ | google.com |

Beyond stable product identification, advanced MS methods are crucial for detecting short-lived mechanistic intermediates, offering insights into reaction pathways. mdpi.com In the study of pyridine nitration, a proposed mechanism involves the initial formation of radical intermediates. acs.org For instance, in a related meta-nitration strategy, a key radical adduct intermediate (trapped by TEMPO) was successfully detected by HRMS (ESI), providing direct evidence for the proposed radical-based pathway. acs.org The study of transient radical adducts in the gas phase using techniques like neutralization-reionization mass spectrometry further highlights the capability of MS to characterize elusive species that are critical to understanding reaction mechanisms. acs.org The nitration of pyridines may also proceed through an N-nitropyridinium intermediate, which could potentially be detected using specialized mass spectrometry techniques under controlled conditions. ntnu.no

Theoretical and Computational Chemistry of the Nitric Acid;1h Pyridin 4 One System

Quantum Chemical Calculations on Protonation Equilibria and Energy Landscapes

Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the acid-base interactions between nitric acid and 1H-pyridin-4-one. These methods provide detailed insights into the geometry, energetics, and electronic structure of the interacting molecules.

In the gas phase and in non-polar solvents, the formation of a hydrogen-bonded complex is the initial step. Calculations at levels such as B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ typically predict the geometry of this complex. The most stable configuration involves a hydrogen bond between the acidic proton of nitric acid and the carbonyl oxygen of 1H-pyridin-4-one, which is the most basic site in the neutral molecule. A secondary interaction between a nitro oxygen and the N-H proton of the pyridinone can also contribute to the stability of the complex.

Proton transfer from nitric acid to 1H-pyridin-4-one leads to the formation of an ion pair: the 4-hydroxypyridinium cation and the nitrate (B79036) anion. The relative stability of the hydrogen-bonded complex versus the ion pair is highly dependent on the environment. In the gas phase, the neutral hydrogen-bonded complex is generally more stable. However, in polar protic solvents, the ion pair is significantly stabilized by solvation, often becoming the predominant species.

Computational studies can quantify the energetics of this proton transfer. The potential energy surface (PES) along the proton transfer coordinate can be mapped, revealing the energy barrier for the transition from the neutral complex to the ion pair. The inclusion of explicit solvent molecules in the computational model, often through microsolvation or cluster-continuum models, is crucial for accurately describing the role of the solvent in facilitating proton transfer.

Table 1: Calculated Interaction Energies (ΔE) and Key Geometrical Parameters for the Nitric Acid;1H-Pyridin-4-one Complex

| Computational Method | Basis Set | Interaction Type | ΔE (kcal/mol) | O-H···O Distance (Å) | N-H···O Distance (Å) |

|---|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Hydrogen Bond | -12.5 | 1.75 | 2.80 |

| MP2 | aug-cc-pVTZ | Hydrogen Bond | -14.2 | 1.72 | 2.75 |

| B3LYP-D3 | 6-311++G(d,p) | Hydrogen Bond with Dispersion | -15.1 | 1.73 | 2.78 |

Note: The data in this table is illustrative and based on typical results from quantum chemical calculations for similar systems.

1H-Pyridin-4-one can exist in tautomeric equilibrium with its aromatic isomer, 4-hydroxypyridine (B47283). Computational studies consistently show that the pyridone form is significantly more stable than the hydroxypyridine tautomer in the gas phase and in most solvents. The energy difference is typically calculated to be in the range of 5-10 kcal/mol, depending on the computational level. This preference is attributed to the greater resonance stabilization of the amide-like structure in 1H-pyridin-4-one.

Upon protonation, the situation becomes more complex. Protonation can occur at either the carbonyl oxygen or the ring nitrogen. Protonation at the carbonyl oxygen leads to the 4-hydroxypyridinium cation, which is aromatic. Protonation at the ring nitrogen yields a dicationic species if the N-H proton is retained, which is energetically unfavorable. Therefore, protonation by a strong acid like nitric acid predominantly occurs at the carbonyl oxygen.

The tautomeric equilibrium of the protonated species, specifically the 4-hydroxypyridinium cation, is also a subject of computational investigation. However, the aromatic character of the 4-hydroxypyridinium cation makes it the overwhelmingly stable form compared to any non-aromatic tautomers.

Table 2: Calculated Relative Energies (ΔE) of 1H-Pyridin-4-one Tautomers and Protonated Forms

| Species | Tautomeric Form | Computational Method | Basis Set | ΔE (kcal/mol) |

|---|---|---|---|---|

| Neutral | 1H-Pyridin-4-one | G3(MP2) | - | 0.0 (Reference) |

| Neutral | 4-Hydroxypyridine | G3(MP2) | - | +7.2 |

| Protonated | 4-Hydroxypyridinium (O-protonated) | G3(MP2) | - | 0.0 (Reference) |

Note: The data in this table is illustrative and based on typical results from high-level quantum chemical calculations.

Mechanistic Pathway Elucidation of Nitration Reactions

The nitration of 1H-pyridin-4-one is an electrophilic aromatic substitution (EAS) reaction. In the presence of nitric acid, especially with a dehydrating agent like sulfuric acid, the active electrophile is the nitronium ion (NO₂⁺). Computational modeling of the EAS pathway typically involves locating the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.

The reaction proceeds via a two-step mechanism. The first step is the attack of the nitronium ion on the electron-rich aromatic ring of 1H-pyridin-4-one to form a sigma complex, also known as a Wheland intermediate. This step is generally the rate-determining step. The second step involves the deprotonation of the sigma complex by a base (e.g., HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the nitrated product.

DFT calculations are well-suited for modeling this reaction. The choice of functional and basis set can influence the calculated activation barriers and reaction energies. Functionals like M06-2X and ωB97X-D are often used for their good performance in describing non-covalent interactions and reaction barriers.

A key aspect of computational modeling is the location and characterization of the transition state (TS) for the formation of the sigma complex. The TS geometry reveals the extent of bond formation between the electrophile and the aromatic ring and the degree of charge development. Vibrational frequency analysis is used to confirm that the located TS has exactly one imaginary frequency corresponding to the reaction coordinate.

The energy difference between the reactants (1H-pyridin-4-one and NO₂⁺) and the transition state defines the activation energy barrier (ΔE‡). A lower activation barrier indicates a faster reaction. The reaction is often modeled in the presence of a solvent continuum model to account for the stabilizing effect of the solvent on the charged species involved.

Table 3: Calculated Activation Energy Barriers (ΔE‡) for the Nitration of 1H-Pyridin-4-one

| Position of Attack | Computational Method | Basis Set | Solvent Model | ΔE‡ (kcal/mol) |

|---|---|---|---|---|

| C2 | M06-2X | 6-311+G(d,p) | PCM(H₂SO₄) | +22.5 |

Note: The data in this table is illustrative and represents plausible outcomes from DFT calculations. The actual values can vary based on the specific computational setup.

1H-Pyridin-4-one has two potentially reactive positions for electrophilic attack: C2 (ortho to the nitrogen) and C3 (meta to the nitrogen). The regioselectivity of the nitration can be predicted by comparing the activation energy barriers for the attack at these different positions. The pathway with the lower activation barrier will be the kinetically favored one.

Computational studies generally predict that the attack at the C3 position is favored over the C2 position. This can be rationalized by examining the stability of the corresponding sigma complexes. The sigma complex formed by attack at C3 allows for better delocalization of the positive charge without disrupting the lone pair on the nitrogen atom as severely as in the case of C2 attack.

Another approach to predicting regioselectivity is to analyze the electronic structure of the neutral 1H-pyridin-4-one molecule. The calculated partial charges, Fukui indices, or the energies of the molecular orbitals can indicate the most nucleophilic sites. The highest occupied molecular orbital (HOMO) often shows the largest coefficients on the atoms most susceptible to electrophilic attack. For 1H-pyridin-4-one, the HOMO density is typically higher at the C3 and C5 positions, supporting the prediction of C3 nitration.

These computational predictions can be validated by comparison with experimental results, which also show that the nitration of 1H-pyridin-4-one predominantly yields the 3-nitro derivative.

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules, offering insights into intermolecular interactions and the dynamic behavior of chemical systems in solution. For the this compound system, MD simulations can elucidate the nature of the interactions between these two molecules, providing a detailed picture of the salvation process and the structural organization of the solution.

In a typical MD simulation of this system, a classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), would be employed to describe the potential energy of the system as a function of its atomic coordinates. nih.gov The force field parameters for nitric acid and 1H-pyridin-4-one would define the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). The Mulliken partial charge embedded OPLS-AA force field has been shown to be effective for modeling nitric acid in simulations. nih.gov

The primary intermolecular interaction anticipated between nitric acid and 1H-pyridin-4-one is hydrogen bonding. The acidic proton of nitric acid can form a strong hydrogen bond with the lone pair of electrons on the oxygen atom of the carbonyl group in 1H-pyridin-4-one. Additionally, hydrogen bonding could occur with the nitrogen atom of the pyridine (B92270) ring, although the carbonyl oxygen is generally a stronger hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing a statistical understanding of the preferred interaction sites.

A simulation box would be constructed containing a number of nitric acid and 1H-pyridin-4-one molecules, often solvated in a suitable medium to mimic experimental conditions. The system would then be subjected to a period of equilibration, allowing it to reach a stable thermodynamic state. Following equilibration, a production run would be performed to collect data on the trajectories of all atoms over time.

Analysis of these trajectories can yield a wealth of information. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a nitric acid molecule at a certain distance from the 1H-pyridin-4-one molecule, revealing the structure of the solvation shells. The coordination number, which is the average number of nitric acid molecules in the first solvation shell of 1H-pyridin-4-one, can also be determined from the RDF.

Dynamic properties of the solution can also be investigated. The diffusion coefficients of both nitric acid and 1H-pyridin-4-one can be calculated from their mean square displacement over time, providing insight into their mobility within the solution. The shear viscosity of the solution, a measure of its resistance to flow, can also be computed and compared with experimental values to validate the simulation model. nih.gov

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | OPLS-AA with Mulliken partial charges | To accurately model the inter- and intramolecular interactions of nitric acid and 1H-pyridin-4-one. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To maintain constant temperature and volume or constant temperature and pressure, mimicking experimental conditions. |

| Temperature | 298 K (or other specified temperature) | To simulate the system at a realistic temperature. |

| Pressure | 1 atm (for NPT ensemble) | To simulate the system at atmospheric pressure. |

| Time Step | 1-2 fs | To ensure numerical stability in the integration of the equations of motion. |

| Simulation Time | Several nanoseconds to microseconds | To allow for sufficient sampling of the system's conformational space and dynamic events. |

| Calculated Property | Description | Significance |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the shell structure of the solvent (nitric acid) around the solute (1H-pyridin-4-one). |

| Coordination Number | The average number of solvent molecules in the first solvation shell of a solute molecule. | Quantifies the immediate solvation environment of 1H-pyridin-4-one. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between nitric acid and 1H-pyridin-4-one. | Indicates the strength and stability of the key intermolecular interaction. |

| Diffusion Coefficient (D) | A measure of the rate of translational motion of a molecule. | Characterizes the mobility of each species in the solution. |

| Shear Viscosity (η) | A measure of a fluid's resistance to shear stress. | Provides a macroscopic property that can be compared with experimental data to validate the simulation. |

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a powerful toolkit for understanding and predicting the reactivity of chemical systems. For the this compound system, computational methods can be used to establish structure-reactivity relationships, offering insights into how the electronic and structural properties of the molecules govern the outcome of their potential reactions, such as nitration.

The nitration of pyridine derivatives is a well-studied class of reactions. The reactivity of the pyridine ring towards electrophilic attack by the nitronium ion (NO₂⁺), the active nitrating species generated from nitric acid, is highly dependent on the electronic properties of the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene.

In the case of 1H-pyridin-4-one, the molecule exists in equilibrium with its tautomer, 4-hydroxypyridine. The pyridone form is generally the major tautomer. The carbonyl group in 1H-pyridin-4-one is also an electron-withdrawing group, which further deactivates the ring towards electrophilic attack. However, the lone pair of electrons on the ring nitrogen atom can participate in resonance, donating electron density to the ring, particularly at the C2, C4, and C6 positions. The interplay of these inductive and resonance effects determines the regioselectivity of nitration.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are well-suited to investigate these electronic effects. By calculating the distribution of electron density in the 1H-pyridin-4-one molecule, one can predict the most likely sites for electrophilic attack.

Several computational descriptors can be used to predict reactivity:

Atomic Partial Charges: Calculating the partial charges on each atom of the 1H-pyridin-4-one ring can indicate the most nucleophilic sites. The carbon atoms with the most negative partial charges are the most likely to be attacked by the positively charged nitronium ion.

Fukui Functions: These functions provide a more sophisticated measure of the change in electron density at a particular point in a molecule when an electron is added or removed. The Fukui function for electrophilic attack, f⁻(r), indicates the sites most susceptible to attack by an electrophile.

Reaction Energy Profiles: By modeling the entire reaction pathway for the nitration of 1H-pyridin-4-one at different positions, the activation energies for each pathway can be calculated. The pathway with the lowest activation energy will be the most kinetically favored, and thus the major product will be the one formed through this pathway.

| Computational Method | Calculated Property | Application to Structure-Reactivity |

| Density Functional Theory (DFT) | Atomic Partial Charges | Identifies the most electron-rich (nucleophilic) sites on the 1H-pyridin-4-one ring. |

| DFT | HOMO/LUMO Energies and Distributions | Predicts the most probable sites for electrophilic attack and the overall reactivity of the molecule. |

| DFT | Fukui Functions (f⁻(r)) | Provides a quantitative measure of the susceptibility of different atomic sites to electrophilic attack. |

| Transition State Theory with DFT | Reaction Energy Profiles (Activation Energies) | Determines the kinetic favorability of nitration at different positions on the ring, predicting the major product. |

| Position on Pyridin-4-one Ring | Calculated Partial Charge (Hypothetical) | HOMO Lobe Size (Hypothetical) | Predicted Reactivity towards Nitration |

| C2 | -0.25 | Large | High |

| C3 | +0.10 | Small | Low |

| C5 | +0.10 | Small | Low |

| C6 | -0.25 | Large | High |

By combining these computational approaches, a detailed understanding of the structure-reactivity relationships in the this compound system can be developed. This knowledge is invaluable for predicting the outcomes of reactions and for the rational design of new synthetic methodologies.

Reactivity and Advanced Chemical Transformations

Role of 1H-Pyridin-4-onium Nitrate (B79036) as a Reagent or Intermediate

1H-pyridin-4-onium nitrate, the salt formed from 4-pyridone and nitric acid, possesses a unique combination of properties that make it a valuable species in organic reactions. The pyridinium (B92312) moiety can act as a proton source and a non-coordinating cation, while the nitrate anion can serve as a nitrating agent under appropriate conditions.

While direct catalytic applications of 1H-pyridin-4-onium nitrate itself are not extensively documented, the broader class of pyridinium salts plays a significant role in various catalytic processes. The principles derived from these related systems offer insights into the potential catalytic activities of 1H-pyridin-4-onium nitrate.

Esterification: Pyridinium salts are known to catalyze esterification reactions. For instance, pyridinium p-toluenesulfonate (PPTS) has been investigated as a catalyst for the condensation of carboxylic acids and alcohols. nih.gov Research has shown that the introduction of an electron-withdrawing nitro group into the pyridinium ring can significantly enhance the catalytic activity. nih.gov This suggests that 1H-pyridin-4-onium nitrate, bearing a protonated nitrogen that increases the electron deficiency of the ring, could potentially exhibit catalytic activity in esterification, although specific studies are needed to confirm this. The general mechanism for such catalysis involves the protonation of the carboxylic acid by the pyridinium ion, thereby activating it towards nucleophilic attack by the alcohol.

Oxidation: Pyridinium-based reagents are well-established in the oxidation of alcohols. The most prominent example is Pyridinium Chlorochromate (PCC), a salt of pyridinium cation, chromate, and chloride ions, which is a selective oxidizing agent for the conversion of primary alcohols to aldehydes. rdd.edu.iqchemistrysteps.comlibretexts.orgorganic-chemistry.org The pyridinium ion in PCC acts as a counterion and helps in solubilizing the reagent in organic solvents. While 1H-pyridin-4-onium nitrate itself is not a direct oxidizing agent in the same vein as PCC, its components can be involved in oxidative processes. For instance, nitric acid is a powerful oxidizing agent.

Halogenation: The role of pyridinium salts in halogenation reactions has been studied. In the pyridine-catalyzed bromination and chlorination of aromatic compounds, the addition of pyridinium salts, including pyridinium nitrate, has been shown to increase the reaction rate. cdnsciencepub.comresearchgate.netcdnsciencepub.comscispace.com However, the effect is generally attributed to a salt effect, where the increased polarity of the medium due to the presence of the salt enhances the rate of halogenation, rather than a specific catalytic cycle involving the pyridinium cation. cdnsciencepub.comresearchgate.netcdnsciencepub.comscispace.com

The following table summarizes the influence of various additives on the second-order rate constant for the chlorination of p-chloroanisole in chloroform, illustrating the general salt effect of pyridinium nitrate.

| Additive | Concentration (M) | k2 x 10^3 (M^-1 s^-1) |

|---|---|---|

| None | 0 | 2.1 |

| Pyridine (B92270) | 0.048 | 3.4 |

| Pyridinium nitrate | 0.0019 | 4.9 |

| Lithium chloride | 0.0019 | 4.9 |

Data sourced from a study on pyridine-catalyzed chlorination of aromatic compounds. cdnsciencepub.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While the direct participation of 1H-pyridin-4-onium nitrate in well-known MCRs is not explicitly detailed, its constituent parts, a proton source (pyridinium ion) and a potential nitrogen source (from the nitrate), are fundamental to many such reactions. For example, in the Hantzsch pyridine synthesis, ammonium (B1175870) acetate (B1210297) is often used as the nitrogen donor. wikipedia.org It is plausible that under certain conditions, 1H-pyridin-4-onium nitrate could serve a similar role, providing both the acidic catalysis and the nitrogen atom for the pyridine ring formation.

The acidic proton on the nitrogen of the pyridinium cation makes 1H-pyridin-4-onium nitrate a potential proton source in organic reactions. Its pKa is such that it can act as a mild acid catalyst.

More significantly, pyridinium nitrate has been shown to function as a nitrating agent. In the nitration of phenol, N-nitropyridinium nitrate, formed in situ, acts as a highly selective ortho-nitrating agent. Furthermore, pyridinium nitrate itself has been used for the nitration of polycyclic aromatic hydrocarbons. iust.ac.ir The reaction is believed to proceed through the thermal decomposition of pyridinium nitrate to generate nitric acid, which then acts as the nitrating species. This method offers an alternative to the harsher conditions of mixed acid (sulfuric and nitric acid) nitration.

Chemical Transformations of Nitropyridinone Derivatives

The introduction of a nitro group onto the pyridinone ring dramatically influences its chemical reactivity. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack and facilitates a variety of chemical transformations.

Nitrated pyridinones are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. libretexts.orgkhanacademy.orgquimicaorganica.orgd-nb.infoyoutube.com

For instance, 5-nitro-2-pyridones can undergo cine-substitution, where the nucleophile attacks a position adjacent to the nitro group, leading to the displacement of a different group. nih.gov This reaction provides a powerful tool for the regioselective functionalization of the pyridinone core. A variety of carbon and heteroatom nucleophiles can be employed in these reactions, leading to a diverse range of substituted pyridinone derivatives.

The following table provides examples of nucleophilic substitution reactions on nitrated pyridone and quinolone systems.

| Nitrated Substrate | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| 1-Methyl-3,6,8-trinitro-2-quinolone | 1,3-Dicarbonyl compounds | cine-Substitution | 4-Substituted-6,8-dinitro-1-methyl-2-quinolones |

| 5-Nitro-2-pyridone | Ethyl isocyanoacetate | Nucleophilic addition and cyclization | Pyrrolopyridine derivatives |

Data compiled from research on the functionalization of nitropyridones and quinolones. nih.gov

The presence of a nitro group can also enable various ring transformation and rearrangement reactions of pyridinone derivatives, leading to the synthesis of more complex heterocyclic systems.

Diels-Alder Reactions: 5-Nitro-2-pyridones can act as dienophiles in Diels-Alder reactions with electron-rich dienes. nih.gov This cycloaddition reaction is followed by the elimination of nitrous acid to afford quinolone derivatives, effectively transforming the pyridinone ring into a quinolone ring system. nih.gov

Synthesis of Fused Pyridines: Nitropyridinone derivatives can serve as precursors for the synthesis of fused pyridine systems. For example, the reaction of a 6-amino-substituted pyridinecarbonitrile (derived from a nitropyridinone precursor) with various reagents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov

Ring Contraction: While less common, ring contraction of pyridine derivatives to form five-membered rings has been reported. For instance, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine (B122466) derivatives. nih.govresearchgate.net Although not specifically demonstrated with nitropyridinones, the electronic nature of the nitro group could potentially influence such transformations.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of nitropyridinone scaffolds are of significant interest due to their potential applications in photochemistry, electro-optics, and materials science. The reactivity in these domains is largely governed by the interplay of the pyridone ring and the nitro functional group.

Photochemical Reactivity

Electrochemical Reactivity

The electrochemical behavior of pyridone derivatives has been investigated, revealing that the electrochemical activity is often determined by the substituents on the pyridone ring mdpi.comresearchgate.net. The oxidation and reduction potentials of these compounds are important parameters that dictate their suitability for various electrochemical applications. For pyridone derivatives, it has been shown that the presence of a hydroxyl group can significantly influence their electrooxidation ability mdpi.comresearchgate.net. The deprotonated anionic form is often the most electrochemically active species mdpi.comresearchgate.net.

The nitro group in 3-nitro-1H-pyridin-4-one is expected to be electrochemically active and undergo reduction. The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner, forming nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amino derivative. The specific reduction potentials and the stability of the intermediates would depend on the molecular structure and the electrochemical conditions.

The following table provides a summary of the expected photochemical and electrochemical reactivity of nitropyridinone scaffolds based on the behavior of related compounds.

| Reactivity Type | Expected Behavior | Influencing Factors | Potential Products |

| Photochemical | Potential for photoreduction of the nitro group, ring cleavage, or rearrangement. | Irradiation wavelength, solvent, presence of photosensitizers or quenchers. | Aminopyridinones, rearranged isomers, degradation products. |

| Electrochemical | Stepwise reduction of the nitro group. | Electrode material, supporting electrolyte, pH of the medium. | Nitroso, hydroxylamino, and amino pyridinone derivatives. |

This table is interactive and can be sorted by clicking on the column headers.

Materials Science and Other Non Biological Applications

Incorporation into Ionic Liquid Systems and Their Properties

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. Given that 1H-pyridin-4-one possesses a basic nitrogen atom, it can be protonated by an acid like nitric acid to form a pyridinium-based PIL. The resulting salt, 1H-pyridin-4-one nitrate (B79036), would be expected to exhibit properties characteristic of PILs, such as low melting point, negligible vapor pressure, and high thermal stability.

The properties of such a PIL would be influenced by the extent of proton transfer between the pyridine (B92270) nitrogen and nitric acid. The physicochemical properties of pyridinium-based PILs, such as pyridinium (B92312) bisulfate ([HPyr][HSO4]), have been studied, revealing that their density decreases and ionic conductivity increases with greater water content nih.gov. The conductivity of these PILs also increases with temperature, following the Arrhenius equation nih.gov.

The synthesis of pyridinium-based ionic liquids can be achieved through various methods, including eco-friendly approaches like ultrasound irradiation nih.gov. The choice of anion and cation significantly influences the resulting properties of the ionic liquid. For instance, purine-based ionic liquids have been synthesized and their physicochemical properties, including melting and decomposition temperatures and water-solubility, have been characterized nih.govsemanticscholar.org.

A systematic study of mixtures of the protic ionic liquid ethylammonium (B1618946) nitrate with various nitrate salts has shown that the addition of salts has a significant impact on the equilibrium and transport properties of the mixture researchgate.net. This is attributed to the distortion of the hydrogen bond network and the formation of anionic aggregates researchgate.net. Therefore, the properties of an ionic liquid system based on 1H-pyridin-4-one and nitric acid would be tunable by altering factors such as water content and the presence of other salts.

Table 1: Expected Physicochemical Properties of 1H-pyridin-4-one Nitrate Protic Ionic Liquid

| Property | Expected Characteristic | Influencing Factors |

| Melting Point | Below 100 °C | Purity, water content |

| Vapor Pressure | Negligible | --- |

| Thermal Stability | High | Strength of the ionic bond |

| Ionic Conductivity | Moderate to high | Temperature, water content, presence of other ions |

| Density | Decreases with increasing water content | Water content |

Development of Functionalized Materials (e.g., Silica (B1680970) Gel Adsorbents, Nanoparticles)

The pyridine moiety of 1H-pyridin-4-one is a valuable functional group for modifying the surface of materials like silica gel and nanoparticles, thereby creating adsorbents for environmental remediation and other applications.

Pyridinium-functionalized materials have demonstrated significant potential for the removal of pollutants from aqueous solutions. For example, 1-hexylpyridinium (B1223320) hexafluorophosphate (B91526) ionic liquid has been used to modify silica via a sol-gel process, creating a sorbent for the solid-phase extraction of iron (III) ions from water samples . This material showed high reusability, with over 250 cycles without loss of sorption behavior .

Similarly, silica gel covalently bonded with 1-(Pyridin-2-yl) imine has been synthesized and characterized for the extraction of toxic metal ions such as Hg(II), Cd(II), Pb(II), and Zn(II) researchgate.net. The functionalization of mesoporous silica with organic groups containing donor atoms like nitrogen enhances the adsorption capacity for heavy metals through mechanisms like electrostatic interactions and complexation mdpi.comsjp.ac.lk.

The synthesis of nanoparticles can also be influenced by the presence of pyridine-based compounds. For instance, CoN, Ni3N, and Cu3N nanoparticles have been synthesized at low temperatures using pyridine as a solvent and a ligand rsc.org. The pyridine plays a crucial role in stabilizing the nanoparticles and preventing their agglomeration.

Table 2: Examples of Pyridine-Functionalized Materials and Their Applications

| Functionalized Material | Functional Group | Application | Reference |

| Pyridinium IL-modified silica | 1-Hexylpyridinium | Solid-phase extraction of Fe(III) | |

| 1-(Pyridin-2-yl) imine functionalized silica gel | 1-(Pyridin-2-yl) imine | Extraction of Hg(II), Cd(II), Pb(II), Zn(II) | researchgate.net |

| Pyridine-based nanoparticles | Pyridine | Synthesis of CoN, Ni3N, Cu3N nanoparticles | rsc.org |

Advanced Optical Materials (e.g., Non-linear Optics)

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and laser systems. Organic molecules with donor-acceptor structures and extended π-conjugated systems often exhibit large NLO responses. The 1H-pyridin-4-one scaffold, with its electron-donating N-H group and electron-withdrawing C=O group, presents a promising basic structure for the design of NLO materials.

Research on pyrene (B120774) nih.gov, pyrazoline researchgate.net, and pyrimidine (B1678525) nih.gov derivatives has shown that the incorporation of donor and acceptor groups can lead to significant second and third-order NLO properties. These properties, such as two-photon absorption and reverse saturable absorption, are crucial for applications like optical limiting and all-optical switching nih.gov. The NLO response can be further enhanced in the crystalline phase due to intermolecular interactions nih.gov.

While direct studies on the NLO properties of 1H-pyridin-4-one itself are not widely reported, the principles established from related heterocyclic and donor-acceptor systems suggest that derivatives of 1H-pyridin-4-one could be engineered to exhibit substantial NLO activity. Functionalization of the pyridine ring with additional electron-donating or -withdrawing groups could be a strategy to tune the NLO response. The combination of such organic NLO molecules with polymers to form composite materials can also lead to materials with excellent optical properties and good processability nih.gov.

Role in Coordination Chemistry and Ligand Design (excluding biological chelating agents)

The nitrogen atom in the pyridine ring of 1H-pyridin-4-one is a Lewis basic site, making it an effective ligand for coordinating with a wide range of transition metals wikipedia.orgjscimedcentral.com. The coordination chemistry of pyridine and its derivatives is extensive, leading to the formation of complexes with diverse geometries, including octahedral, tetrahedral, and square planar structures wikipedia.orglibretexts.org.

The coordination of 1H-pyridin-4-one to a metal center can be influenced by steric and electronic factors. For example, the synthesis and coordination chemistry of 1H-pyridin-(2E)-ylidenes have been explored, revealing that these ligands are strong donors and can form stable complexes with late transition metals like Rh(I), Pd(II), Ni(II), and Ru(II) whiterose.ac.uk. The resulting complexes have applications in catalysis, such as in Suzuki-Miyaura cross-coupling reactions whiterose.ac.uk.

The coordination of N-((4-pyridyl)methyl)-1,8-naphthalimide with divalent metal halides results in the formation of zero-dimensional coordination complexes with a distorted tetrahedral geometry around the metal center tandfonline.com. The solid-state fluorescence of these complexes is influenced by the coordinated metal ion and halide ligand tandfonline.com.

The versatility of pyridine-type ligands in coordination chemistry allows for the construction of complex molecular assemblies on surfaces through layer-by-layer deposition acs.org. This technique enables precise control over the structure and properties of the resulting materials, which can have applications in electrochromic devices acs.org.

Table 3: Examples of Coordination Complexes with Pyridine-Type Ligands

| Ligand | Metal Ion | Complex Geometry | Application/Property | Reference |

| 1H-pyridin-(2E)-ylidenes | Rh(I), Pd(II), Ni(II), Ru(II) | Various | Catalysis | whiterose.ac.uk |

| N-((4-pyridyl)methyl)-1,8-naphthalimide | Co(II), Zn(II), Hg(II) | Distorted Tetrahedral | Solid-state fluorescence | tandfonline.com |

| Pyridine | Ni(II), Cu(I), Ag(I) | Square planar, tetrahedral | Precursors in synthesis | jscimedcentral.com |

Environmental Transformations and Fate in Non-Biological Systems

The environmental fate of pyridine and its derivatives, including 1H-pyridin-4-one (also known as 4-hydroxypyridine), is determined by a combination of abiotic and biotic processes researchgate.net. In non-biological systems, photochemical transformation is a key degradation pathway.

The photocatalytic degradation of pyridone derivatives in aqueous solutions has been demonstrated using titanium dioxide (TiO2) as a photocatalyst under simulated sunlight nih.govtandfonline.com. The degradation process typically follows pseudo-first-order kinetics and is influenced by parameters such as catalyst concentration, pH, and the initial concentration of the dye nih.govtandfonline.com. The presence of hydrogen peroxide can enhance the degradation rate, while other organic compounds may inhibit it nih.gov.

Heterogeneous photo-Fenton processes have also been shown to be effective in degrading pyridine derivatives in water mdpi.com. This process involves the generation of highly reactive hydroxyl radicals that can lead to the opening of the pyridine ring and eventual mineralization to carbon dioxide, water, and inorganic ions mdpi.com.

Derivatives of 4-hydroxypyridine (B47283) are known to enter the environment from various sources, including as transformation products of certain herbicides nih.gov. While these compounds are generally not found to accumulate to a large extent in nature, understanding their abiotic degradation pathways is crucial for assessing their environmental impact nih.gov. The photodegradation of 4-amino pyridine has also been studied using cuprous oxide nanoparticles as a photocatalyst indianchemicalsociety.com.

Table 4: Abiotic Degradation Processes for Pyridine Derivatives

| Degradation Process | Catalyst/Conditions | Key Findings | Reference |

| Photocatalysis | TiO2, simulated sunlight | Pseudo-first-order kinetics, influenced by pH and concentration | nih.govtandfonline.com |

| Photo-Fenton | H2O2/Fe3O4/UV light | Rapid degradation and mineralization | mdpi.com |

| Photocatalysis | Cu2O nanoparticles, visible light | Effective for degradation of 4-amino pyridine | indianchemicalsociety.com |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Control and Efficiency

Recent advancements in synthetic organic chemistry are paving the way for more controlled and efficient methods to produce 1H-pyridin-4-one and its derivatives. These modern approaches aim to overcome the limitations of traditional syntheses, which can involve harsh conditions and generate significant waste. ijarsct.co.innbinno.com

Key areas of development include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic routes. ijarsct.co.in This includes the use of safer solvents, biodegradable catalysts, and reaction conditions that minimize energy consumption. rasayanjournal.co.in Microwave-assisted and ultrasound-assisted syntheses, for example, have been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds. ijarsct.co.innih.gov

Catalytic Innovations: The development of novel catalysts is central to enhancing synthetic efficiency. Gold-catalyzed cyclization reactions have demonstrated excellent stereocontrol in the synthesis of pyridinone derivatives. organic-chemistry.org Researchers are also exploring the use of biocatalysts, such as engineered enzymes, which can offer high selectivity under mild reaction conditions. ijarsct.co.in

Flow Chemistry: Continuous flow microreactor technology presents a safer, greener, and more efficient alternative to traditional batch processing for reactions such as the N-oxidation of pyridine (B92270) derivatives. organic-chemistry.org This technology allows for precise control over reaction parameters, leading to higher yields and purity, and has been successfully applied to the synthesis of N-aryl/N-alkyl 4-pyridones. researchgate.net

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are being increasingly utilized for the synthesis of complex pyridine and pyridone structures. nih.govnih.gov These reactions offer significant advantages in terms of efficiency by combining multiple synthetic steps without the need for isolating intermediates.

These evolving synthetic strategies are not only making the production of compounds like nitric acid;1H-pyridin-4-one more sustainable but are also enabling the creation of a wider range of derivatives with tailored properties.

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing novel reactions. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ and operando spectroscopy) are becoming indispensable tools for chemists.

Future research will likely see the increased application of techniques such as:

Operando Spectroscopy: This powerful approach involves characterizing a catalyst or reaction mixture while the reaction is in progress. Techniques like operando infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS) can provide valuable information about the structure of catalytic species and the identity of reaction intermediates under actual reaction conditions.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in situ, can provide detailed structural information about reactants, intermediates, and products as the reaction unfolds. This can help to elucidate complex reaction pathways and identify transient species that might otherwise go undetected.

Raman Spectroscopy: In situ Raman spectroscopy is another valuable tool for monitoring reactions, particularly for identifying vibrational modes of molecules and tracking changes in chemical bonding during a reaction.

By combining the data from these advanced spectroscopic methods with computational modeling, researchers can build comprehensive models of reaction mechanisms, leading to more rational and efficient process development.

Integration of Machine Learning and AI in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis and discovery. organic-chemistry.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new reactions.

Emerging trends in this area include:

Reaction Prediction: Machine learning models are being developed to predict the outcome of chemical reactions, including the major products and potential byproducts. organic-chemistry.org This can save significant time and resources in the laboratory by allowing chemists to focus on the most promising synthetic routes.

Catalyst Design: AI is being used to accelerate the design of new catalysts with enhanced activity and selectivity. rasayanjournal.co.in By learning the relationships between catalyst structure and performance, machine learning algorithms can suggest novel catalyst candidates for a specific transformation.

Synthesis Planning: AI-powered tools are being developed to assist chemists in designing synthetic routes to target molecules. These tools can propose a sequence of reactions, taking into account factors such as yield, cost, and availability of starting materials.

The application of these AI and ML techniques to the synthesis of 1H-pyridin-4-one and its derivatives could lead to the rapid discovery of new, more efficient synthetic pathways and novel compounds with desirable properties.

Exploration of New Catalytic and Material Science Applications

The unique structural and electronic properties of the 1H-pyridin-4-one scaffold make it a versatile building block for a wide range of applications beyond its established role in medicinal chemistry.

Future research is expected to explore:

Novel Catalysts: Pyridin-4-one derivatives can act as ligands for metal catalysts, and their electronic properties can be tuned by modifying the substituents on the pyridone ring. This opens up possibilities for designing new catalysts for a variety of organic transformations.

Functional Materials: The ability of the 1H-pyridin-4-one moiety to participate in hydrogen bonding and π-π stacking interactions makes it an attractive component for the design of functional materials, such as liquid crystals, polymers with specific electronic or optical properties, and supramolecular assemblies.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the 1H-pyridin-4-one ring can coordinate to metal ions, making it a suitable building block for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

As our understanding of the fundamental properties of 1H-pyridin-4-one and its derivatives grows, so too will the scope of their applications in catalysis and material science.

Understanding Complex Reaction Networks and Byproduct Utilization

To maximize the efficiency and sustainability of chemical processes, it is essential to have a thorough understanding of the entire reaction network, including the formation of byproducts.

Future research in this area will focus on:

Reaction Profiling: Detailed kinetic studies and the use of advanced analytical techniques can help to map out the complex network of reactions that occur during the synthesis of 1H-pyridin-4-one. This includes identifying the pathways that lead to the formation of byproducts.

Computational Modeling: Computational chemistry can be used to model complex reaction networks and predict the distribution of products under different reaction conditions. This can help chemists to identify conditions that favor the formation of the desired product and minimize the formation of byproducts.

A holistic understanding of reaction networks will not only lead to more efficient and environmentally friendly methods for synthesizing compounds like this compound but will also open up new avenues for chemical discovery and innovation.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 1H-pyridin-4-one in laboratory settings?

- Methodological Answer : Follow GHS-US guidelines for skin, eye, and respiratory protection. Use fume hoods for synthesis steps, and store the compound in airtight containers at room temperature. Immediate decontamination with soap/water (skin) or 15-minute eye rinsing (followed by medical consultation) is mandatory for exposure .

Q. How can nitric acid be optimized as a nitrating agent in pyridin-4-one derivative synthesis?

- Methodological Answer : Use controlled stoichiometry (e.g., 1:1 molar ratio of nitric acid to substrate) and low temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC or HPLC, and quench excess nitric acid with ice-cold water to stabilize intermediates .

Q. Which analytical techniques are validated for quantifying 1H-pyridin-4-one purity in pharmaceutical intermediates?

- Methodological Answer : Employ pharmacopeial methods such as USP32 melting range analysis (e.g., 71.8–74.8°C) and UV-Vis spectroscopy (λmax ~260 nm). Cross-validate with HPLC using C18 columns and acetonitrile/water mobile phases (retention time ~8–10 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles of 1H-pyridin-4-one APIs?

- Methodological Answer : Use LC-MS to identify trace impurities (e.g., phosphonic acid derivatives like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)). Compare retention times and fragmentation patterns against EP reference standards (e.g., MM0777.03) .

Q. What mechanistic insights explain nitric acid’s dual role in pyridin-4-one oxidation and nitration?

- Methodological Answer : Nitric acid acts as an oxidizing agent via NO₂⁺ generation in acidic conditions, promoting nitration at electron-rich positions (e.g., para to hydroxyl groups). Kinetic studies (e.g., Arrhenius plots) and DFT calculations can differentiate rate-determining steps in competing pathways .

Q. How do computational models predict thermodynamic stability of 1H-pyridin-4-one derivatives?

- Methodological Answer : Apply Gaussian09 with B3LYP/6-311+G(d,p) basis sets to calculate ΔfH° (enthalpy of formation) and ΔrG° (reaction free energy). Validate with experimental DSC data for melting points and decomposition thresholds .

Q. What methodologies assess 1H-pyridin-4-one interactions with cationic surfactants in aqueous systems?

- Methodological Answer : Conduct fluorescence quenching assays using surfactants like 5-(benzo[d]thiazol-2-yl)-3-phenyl-2-thioxothiazol-4-aminium bromide. Measure binding constants via Stern-Volmer plots and assess micelle formation impacts using dynamic light scattering .

Q. How do structural modifications (e.g., fluorination) alter pyridin-4-one bioactivity in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.